2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-3-21(18,19)12-6-4-11(5-7-12)9-14(17)15-13-8-10(2)20-16-13/h4-8H,3,9H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIMNQPBCGAANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the 5-methylisoxazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylsulfonyl group: This step involves the sulfonylation of the phenyl ring, which can be carried out using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine.
Coupling of the acetamide group: The final step involves the coupling of the 5-methylisoxazole moiety with the ethylsulfonyl phenyl acetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The ethylsulfonyl group can enhance its binding affinity and specificity.
Chemical Reactivity: The presence of reactive functional groups like the ethylsulfonyl and acetamide moieties allows it to participate in various chemical reactions, facilitating the synthesis of more complex structures.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the phenyl ring and acetamide chain. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on C₁₃H₁₅N₃O₄S.
Key Observations:
Chloroacetamide derivatives () exhibit antimicrobial properties, suggesting that the ethylsulfonyl group could similarly modulate activity against pathogens .
Physical Properties :
- Melting Points : Compounds with bulkier substituents (e.g., 2,6-dichlorophenyl in Compound 9) exhibit higher melting points (165–167°C) compared to simpler analogs, likely due to increased crystalline stability .
- Molecular Weight : The target compound’s molecular weight (~323.35) is intermediate between chloroacetamide (~315.76) and dichlorophenyl-containing analogs (~538.39), indicating a balance between solubility and membrane permeability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(ethylsulfonyl)phenyl)-N-(5-methylisoxazol-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Begin with sulfonylation of 4-ethylphenyl derivatives using ethylsulfonyl chloride under controlled pH (neutral to slightly basic) to avoid hydrolysis .
- Step 2 : Couple the sulfonylated intermediate with 5-methylisoxazol-3-amine via amide bond formation. Catalytic systems like HATU or EDC/NHS are recommended for high regioselectivity .
- Optimization : Use mild reaction temperatures (20–40°C) and inert atmospheres (N₂/Ar) to prevent side reactions. Monitor purity via TLC or HPLC after each step .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylsulfonyl vs. methylsulfonyl) and amide linkage integrity .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₄H₁₇N₂O₄S) with <2 ppm error .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Q. What in vitro assays are suitable for the initial assessment of biological activity?
- Assay Design :
- Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates. IC₅₀ values can indicate potency .
- Cell Viability Assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. Include positive controls (e.g., doxorubicin) .
- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?
- Approach :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor absorption or rapid metabolism may explain discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. Modify substituents (e.g., ethylsulfonyl → trifluoromethylsulfonyl) to enhance metabolic stability .
Q. What strategies are effective for identifying the primary molecular targets of this compound?
- Methods :
- Chemoproteomics : Employ affinity-based probes (biotinylated analogs) to pull down interacting proteins from cell lysates .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethal targets in cancer cells .
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of substituents on the acetamide and sulfonyl groups?
- SAR Design :
- Variations : Replace ethylsulfonyl with bulkier groups (e.g., cyclopropylsulfonyl) to enhance hydrophobic interactions. Modify the isoxazole ring (e.g., 5-ethyl vs. 5-methyl) to reduce off-target effects .
- Data Analysis : Use multivariate regression models to correlate substituent properties (logP, polar surface area) with IC₅₀ values .
Q. What experimental approaches address solubility and stability challenges in aqueous buffers?
- Solutions :
- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to improve solubility without denaturing proteins .
- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) to identify labile bonds (e.g., sulfonyl-amide). Stabilize via salt formation (e.g., sodium salt) .
Q. What role does computational modeling play in predicting off-target effects and toxicity?
- Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to cytochrome P450 isoforms (e.g., CYP3A4) .
- QSAR Models : Train machine learning algorithms on toxicity databases (e.g., Tox21) to flag hepatotoxic or cardiotoxic risks .
Q. How can combination therapies involving this compound be rationally designed?
- Synergy Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
